6-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine
Description
6-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine is a chemical compound that features a pyridine ring substituted with a hydroxyl group at the 2-position and a 5-fluoro-2-methoxyphenyl group at the 6-position
Properties
IUPAC Name |
6-(5-fluoro-2-methoxyphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-16-11-6-5-8(13)7-9(11)10-3-2-4-12(15)14-10/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNGMQSLFPNYOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC=CC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682830 | |
| Record name | 6-(5-Fluoro-2-methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111114-45-4 | |
| Record name | 6-(5-Fluoro-2-methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoro-2-methoxyphenylboronic acid and 2-hydroxypyridine.
Suzuki-Miyaura Cross-Coupling Reaction: The key step in the synthesis is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of 5-fluoro-2-methoxyphenylboronic acid with 2-hydroxypyridine in the presence of a palladium catalyst and a base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as toluene or ethanol at elevated temperatures (80-100°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for 6-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis using larger reactors and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Oxidation: Formation of 6-(5-Fluoro-2-methoxyphenyl)-2-pyridone.
Reduction: Formation of 6-(5-Fluoro-2-methoxyphenyl)pyridine.
Substitution: Formation of 6-(5-Amino-2-methoxyphenyl)-2-hydroxypyridine or 6-(5-Thio-2-methoxyphenyl)-2-hydroxypyridine.
Scientific Research Applications
6-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe in biological studies to understand the interaction of small molecules with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways . The presence of the fluorine atom enhances the compound’s binding affinity and selectivity for its target .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-methoxyphenylboronic acid
- (5-Fluoro-2-methoxyphenyl)methanol
- 5-Fluoro-2-methylphenylboronic acid
Uniqueness
6-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine is unique due to the presence of both a hydroxyl group and a fluorine atom on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and binding affinity, making it a valuable compound for various applications in medicinal chemistry and materials science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
